molecular formula C16H23N5O6 B1447134 H-Pro-his-glu-OH CAS No. 47555-31-7

H-Pro-his-glu-OH

Cat. No. B1447134
CAS RN: 47555-31-7
M. Wt: 381.38 g/mol
InChI Key: AJCRQOHDLCBHFA-SRVKXCTJSA-N
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Description

“H-Pro-his-glu-OH” is a protein secreted by pathogenic mycobacteria through the Type VII secretion system . It targets LipY lipases to the cell surface via the ESX-5 Pathway . It has a molecular weight of 381.39 and a molecular formula of C₁₆H₂₃N₅O₆ .


Synthesis Analysis

Peptide synthesis involves overcoming two obstacles: statistical nature and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . To accomplish the desired amide bond formation, all extraneous amine functions must be deactivated so they do not compete for the acylation reagent . Then, the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .


Molecular Structure Analysis

The molecular structure of “H-Pro-his-glu-OH” is represented by the molecular formula C₁₆H₂₃N₅O₆ . Its molecular weight is 381.39 .


Chemical Reactions Analysis

Peptide hydrolysis has been involved in a wide range of biological, biotechnological, and industrial applications . The mechanisms of three distinct peptide bond cleaving enzymes, beta secretase (BACE1), insulin degrading enzyme (IDE), and bovine lens leucine aminopeptidase (BILAP), have been discussed .


Physical And Chemical Properties Analysis

“H-Pro-his-glu-OH” is a protein with a molecular weight of 381.39 and a molecular formula of C₁₆H₂₃N₅O₆ . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Inhibition Effects and Biological Activity

  • Inhibition of E-rosette Formation : A study by Abiko et al. (1979) found that a molecule similar to H-Pro-His-Glu-OH, specifically H-His-Pro-Ala-Glu-Asn-Gly-Lys-OH, and its analogs inhibit in vitro E-rosette formation. This suggests potential immunomodulatory properties (Abiko, Kumikawa, & Sekino, 1979).

  • Role in Peptide Amidation : Kizer et al. (1984) demonstrated the presence of enzymes in the rat brain and pituitary that convert p-Glu-His-Pro-Gly-OH into thyrotropin-releasing hormone, highlighting its role in peptide amidation processes (Kizer, Busby, Cottle, & Youngblood, 1984).

  • Hydrogen-Bond Structures in Proteins : Research by Takei, Takahashi, & Noguchi (2008) on the correlation between hydrogen-bond structures and C=O stretching frequencies of carboxylic acids, like those in Asp and Glu side chains, can provide insights into the roles of such components in enzymatic reactions, potentially applicable to H-Pro-His-Glu-OH (Takei, Takahashi, & Noguchi, 2008).

  • Peptidomimetics of GPE : A 2022 study by Turkez et al. on the tripeptide H-Gly-Pro-Glu-OH (GPE) and its analogs revealed their potential as novel molecules for treating disorders like Alzheimer's and Parkinson's disease due to their anti-inflammatory and antiapoptotic properties (Turkez, Ozdemir Tozlu, Tatar, et al., 2022).

  • TRF Activity in Synthetic Polypeptides : Burgus et al. (1970) noted the biological activity of synthetic polypeptide derivatives related to TRF, including tripeptides containing His, Pro, Glu, which is relevant for understanding the biological functions of similar peptides (Burgus, Dunn, Desiderio, et al., 1970).

Chemical Properties and Synthesis

  • Study on Peptides : The synthesis of peptides related to β-melanocyte-stimulating hormone, which includes Glu-His-Pro, as studied by Yajima, Okada, Kawatani, & Mizokami (1969), can provide valuable information on the synthesis and properties of similar peptides (Yajima, Okada, Kawatani, & Mizokami, 1969).

  • Peptide Catalyzed Reactions : Wiesner, Revell, Tonazzi, & Wennemers (2008) demonstrated the efficacy of H-D-Pro-Pro-Glu-NH2 as a catalyst in conjugate addition reactions, suggesting potential applications in synthesis and catalysis (Wiesner, Revell, Tonazzi, & Wennemers, 2008).

  • Identification of Enzymes : Research by Fischer & Spiess (1987) on the conversion of glutaminyl peptides in bovine pituitary extracts, including H-Gln-His-Pro-Gly-OH, provides insights into enzymatic processes relevant to similar peptides (Fischer & Spiess, 1987).

Additional Studies

  • NMR Studies on Proline Isomerization : Grathwohl & Wüthrich (1981) used 1H‐Nmr to measure the rate of cis–trans interconversion of X‐Pro bonds in oligopeptides, which can be applied to understanding the behavior of proline-containing peptides like H-Pro-His-Glu-OH (Grathwohl & Wüthrich, 1981).

  • Proton Transfer in Proteins : Lindemann & Zundel (1977) explored the nature of hydrogen bonds formed between carboxylic acid residues and histidine residues, relevant to the understanding of interactions within peptides like H-Pro-His-Glu-OH (Lindemann & Zundel, 1977).

properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O6/c22-13(23)4-3-11(16(26)27)20-15(25)12(6-9-7-17-8-19-9)21-14(24)10-2-1-5-18-10/h7-8,10-12,18H,1-6H2,(H,17,19)(H,20,25)(H,21,24)(H,22,23)(H,26,27)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCRQOHDLCBHFA-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Pro-his-glu-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R BURGUS, TF DUNN, DM DESIDERIO… - …, 1970 - academic.oup.com
Based on our recent observation that as much as 81 % of the weight of the molecule of ovine TRF could be accounted for, following 6N HC1 hydrolysis, by the presence of His, Pro, Glu …
Number of citations: 90 academic.oup.com
LTH GH - Progress in Peptide Research, 1972 - Routledge
Number of citations: 0
R Burgus - Proc. of the Second Amer. Peptide Symp.(Gordon and …, 1972
Number of citations: 1

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